(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate
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Overview
Description
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate is an organic compound with a complex structure It is characterized by a cyclohexyl ring substituted with a butyrate ester group, a methyl group, and a 1-methylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate typically involves the esterification of the corresponding alcohol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The alcohol precursor can be synthesized through various methods, including the reduction of the corresponding ketone or the hydration of the corresponding alkene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexanol
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-
Uniqueness
(1alpha,2beta,5alpha)-2-Methyl-5-(1-methylvinyl)cyclohexyl butyrate is unique due to its specific ester functional group and the presence of both methyl and 1-methylvinyl substituents on the cyclohexyl ring. These structural features confer distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
93892-03-6 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-14(15)16-13-9-12(10(2)3)8-7-11(13)4/h11-13H,2,5-9H2,1,3-4H3/t11-,12-,13-/m0/s1 |
InChI Key |
AQCLKGPUNWCCQN-AVGNSLFASA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C)C(=C)C |
Canonical SMILES |
CCCC(=O)OC1CC(CCC1C)C(=C)C |
Origin of Product |
United States |
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